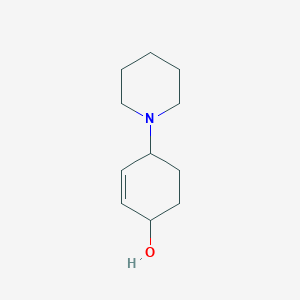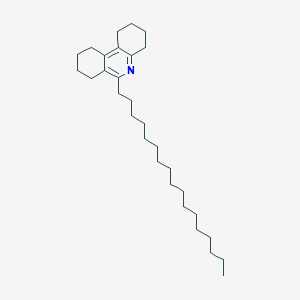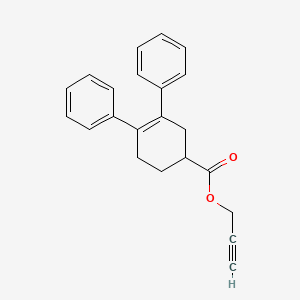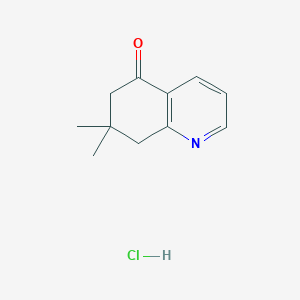
2,2',4,4',6,6'-Hexamethoxy-3,3',5,5'-tetranitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with multiple methoxy and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy groups are introduced through methylation reactions, while the nitro groups are added via nitration reactions. Specific conditions such as temperature, solvents, and catalysts are crucial to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups results in amines.
Applications De Recherche Scientifique
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl: A chlorinated biphenyl with different substituents, used in environmental studies.
3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with methoxy groups, studied for its biological activity.
Uniqueness
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62559-48-2 |
|---|---|
Formule moléculaire |
C18H18N4O14 |
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
1,3,5-trimethoxy-2,4-dinitro-6-(2,4,6-trimethoxy-3,5-dinitrophenyl)benzene |
InChI |
InChI=1S/C18H18N4O14/c1-31-13-7(14(32-2)10(20(25)26)17(35-5)9(13)19(23)24)8-15(33-3)11(21(27)28)18(36-6)12(22(29)30)16(8)34-4/h1-6H3 |
Clé InChI |
QGIJCGFQJRTCMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)C2=C(C(=C(C(=C2OC)[N+](=O)[O-])OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)

![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)
![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)


![2-[(2,4-Dinitrophenyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14512424.png)


